molecular formula C8H8BrFO B6156846 (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol CAS No. 290331-08-7

(1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol

Cat. No. B6156846
CAS RN: 290331-08-7
M. Wt: 219.1
InChI Key:
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Description

(1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol, also known as 1-(2-bromo-4-fluorophenyl)ethan-1-ol, is a compound used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 155-156°C and a melting point of -40°C. Its structure is composed of a single bromo-fluorophenyl ring connected to an ethan-1-ol group. This compound is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Applications

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen, involves the cross-coupling reaction of 2-fluoro-4-bromoiodobenzene with phenylboronic acid. This synthesis demonstrates the importance of fluoro and bromo substituents in pharmaceutical intermediates. However, the high costs and environmental concerns associated with palladium usage and toxic reactants have prompted the search for more sustainable synthesis methods, highlighting the ongoing need for innovative approaches in the synthesis of bromo-fluorophenyl compounds (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Impact and Analysis

The review on novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food emphasizes the environmental presence and potential risks of bromo-fluorophenyl compounds. It identifies significant knowledge gaps and calls for more research on their occurrence, environmental fate, and toxicity. This underscores the environmental concerns associated with brominated compounds and the need for comprehensive monitoring and analytical methods (Zuiderveen, Slootweg, & de Boer, 2020).

Material Science and Technology

In material science, the development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) for detecting various analytes including metal ions and neutral molecules highlights the role of bromo-fluorophenyl derivatives in advancing sensor technology. The high selectivity and sensitivity of these chemosensors, derived from their structural components, indicate the potential of bromo-fluorophenyl compounds in creating sophisticated detection tools for environmental, biological, and chemical applications (Roy, 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromo-4-fluorobenzene", "ethyl magnesium bromide", "acetaldehyde", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Preparation of ethyl 2-bromo-4-fluorophenyl ketone by reacting 2-bromo-4-fluorobenzene with ethyl magnesium bromide in diethyl ether.", "Step 2: Reduction of ethyl 2-bromo-4-fluorophenyl ketone to ethyl 1-(2-bromo-4-fluorophenyl)ethan-1-ol using sodium borohydride in methanol.", "Step 3: Oxidation of ethyl 1-(2-bromo-4-fluorophenyl)ethan-1-ol to (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol using acetaldehyde and hydrochloric acid in the presence of sodium hydroxide and sodium sulfate.", "Step 4: Purification of (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol by recrystallization from ethanol and drying with magnesium sulfate." ] }

CAS RN

290331-08-7

Molecular Formula

C8H8BrFO

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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